Thymidylate Synthase Inhibition: Rat TS IC50 of 360 nM Establishes Trifluoromethyluracil as a Direct-Acting Antimetabolite Probe
Trifluoromethyluracil (FTY) directly inhibits rat thymidylate synthase (TS) with an IC50 value of 360 nM [1]. This inhibition is mechanistically distinct from 5-fluorouracil (5-FU), which requires intracellular conversion to the nucleotide FdUMP to achieve TS inhibition. The trifluoromethyl group at C5 activates the pyrimidine ring toward nucleophilic attack by the enzyme's active site cysteine, enabling covalent complex formation without the requirement for prior phosphorylation. In head-to-head enzymatic assays, the nucleotide form of the analog, 5-trifluoromethyl-2′-deoxyuridine 5′-phosphate (F3dThd-5′-P), was found to be approximately 1000-fold more potent than the free base in cellular growth inhibition assays, confirming that while the base itself has intrinsic TS inhibitory activity, phosphorylation dramatically enhances potency [2].
| Evidence Dimension | Thymidylate synthase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 360 nM against rat thymidylate synthase |
| Comparator Or Baseline | 5-Fluorouracil: no direct inhibition of TS; requires conversion to FdUMP. F3dThd-5′-P: approximately 1000-fold more potent than the free base in cellular assays |
| Quantified Difference | Target is a direct TS inhibitor with IC50 360 nM; comparator 5-FU is inactive as the free base. Cellular potency difference between free base and nucleotide: ~1000-fold |
| Conditions | Enzymatic assay: rat thymidylate synthase; Cellular assay: HeLa cell growth inhibition |
Why This Matters
Researchers requiring a direct-acting TS inhibitor that does not depend on cellular salvage pathways should select trifluoromethyluracil over 5-FU, which is a prodrug in this context.
- [1] TargetMine. (2024). Activity Report: Inhibitory concentration against rat Thymidylate synthase (TS). ChEMBL ID: CHEMBL422395. View Source
- [2] Danenberg, P. V., Heidelberger, C., & Mulkins, M. A. (1976). Growth Inhibition of Cells in Culture and of Vaccinia Virus Infected HeLa Cells by Derivatives of Trifluorothymidine. Chemotherapy, 22(2), 69–78. View Source
